2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
2-methyl-N’-(3-nitrobenzylidene)benzohydrazide is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 2-methylbenzohydrazide and 3-nitrobenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-methyl-N’-(3-nitrobenzylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-(3-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of corresponding oxides.
Scientific Research Applications
2-methyl-N’-(3-nitrobenzylidene)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antidiabetic and antioxidant agent. Hydrazone derivatives are known for their therapeutic properties, including antibacterial, antifungal, anticancer, and antioxidant activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Material Science: Hydrazone derivatives are used in the development of advanced materials, such as polymers and nanomaterials, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N’-(3-nitrobenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress . The compound’s antidiabetic effects are linked to its inhibition of enzymes like glucosidase and amylase, which play a role in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N’-(2-nitrobenzylidene)benzohydrazide
- 4-methyl-N’-(3-nitrobenzylidene)benzohydrazide
- N’-benzylidene-2-hydroxymethylbenzohydrazide
Uniqueness
2-methyl-N’-(3-nitrobenzylidene)benzohydrazide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group enhances its electron-withdrawing capability, making it a versatile intermediate for various chemical transformations and applications in medicinal chemistry.
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13N3O3/c1-11-5-2-3-8-14(11)15(19)17-16-10-12-6-4-7-13(9-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ |
InChI Key |
HOYQYUNETMXYTR-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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